7-Ethynylbicyclo[4.1.0]heptane
Overview
Description
7-Ethynylbicyclo[4.1.0]heptane is a bicyclic hydrocarbon compound with the molecular formula C9H12. It is characterized by a fused cyclobutene and cyclopropane ring, with an ethynyl group attached to the cyclobutene ring . This unique structure has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for 7-Ethynylbicyclo[4.1.0]heptane are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Ethynylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .
Scientific Research Applications
7-Ethynylbicyclo[4.1.0]heptane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Ethynylbicyclo[4.1.0]heptane involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in the modulation of biological pathways, contributing to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): Similar bicyclic structure but lacks the ethynyl group.
Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring fusion pattern.
Uniqueness
7-Ethynylbicyclo[4.1.0]heptane is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities compared to other bicyclic hydrocarbons. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-ethynylbicyclo[4.1.0]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-7-8-5-3-4-6-9(7)8/h1,7-9H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCPIQLQRAOGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C2C1CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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